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molecular formula C8H13NO4 B054400 2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R- CAS No. 116501-96-3

2H-Pyran-3-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-6-oxo-,[2R-

Cat. No. B054400
M. Wt: 187.19 g/mol
InChI Key: KXNDKVJNRDDVNR-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134231

Procedure details

(2SR,3SR,4RS,5RS)-Tetrahydro-2,5-dimethyl-6-oxo-4-benzylamino-2H-pyrane-3-carboxylic acid (100 mg) was dissolved in acetic acid (20 ml), and palladium hydroxidecarbon (prepared by the method as described in J.Am.Chem. Soc., 83, p.4798 (1961)) (20 mg) was added thereto. The resultant mixture was stirred at room temperature under hydrogen pressure of 3-4 kg/cm2 until the designed amount of hydrogen was consumed. The catalyst was collected by filtration and washed with water. The washing and the filtrate were combined together and concentrated at 40° C. under reduced pressure to give (2SR,3SR,4RS,5RS)-tetrahydro2,5-dimethyl-6-oxo-4-amino-2H-pyrane-3-carboxylic acid.
Name
(2SR,3SR,4RS,5RS)-Tetrahydro-2,5-dimethyl-6-oxo-4-benzylamino-2H-pyrane-3-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
(2SR,3SR,4RS,5RS)-tetrahydro2,5-dimethyl-6-oxo-4-amino-2H-pyrane-3-carboxylic acid

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([C:8]([OH:10])=[O:9])[CH:6]([NH:11]CC2C=CC=CC=2)[CH:5]([CH3:19])[C:4](=[O:20])[O:3]1.[H][H]>C(O)(=O)C.[Pd]>[CH3:1][CH:2]1[CH:7]([C:8]([OH:10])=[O:9])[CH:6]([NH2:11])[CH:5]([CH3:19])[C:4](=[O:20])[O:3]1

Inputs

Step One
Name
(2SR,3SR,4RS,5RS)-Tetrahydro-2,5-dimethyl-6-oxo-4-benzylamino-2H-pyrane-3-carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
CC1OC(C(C(C1C(=O)O)NCC1=CC=CC=C1)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, 83, p.4798 (1961)) (20 mg) was added
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The catalyst was collected by filtration
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under reduced pressure

Outcomes

Product
Name
(2SR,3SR,4RS,5RS)-tetrahydro2,5-dimethyl-6-oxo-4-amino-2H-pyrane-3-carboxylic acid
Type
product
Smiles
CC1OC(C(C(C1C(=O)O)N)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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